Pyridin-3-yl dimethylcarbamate

Catalog No.
S577251
CAS No.
51581-32-9
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridin-3-yl dimethylcarbamate

CAS Number

51581-32-9

Product Name

Pyridin-3-yl dimethylcarbamate

IUPAC Name

pyridin-3-yl N,N-dimethylcarbamate

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3

InChI Key

VZELUFSMNDBCBO-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OC1=CN=CC=C1

Synonyms

3-pyridinol dimethylcarbamate, norpyridostigmine

Canonical SMILES

CN(C)C(=O)OC1=CN=CC=C1

The exact mass of the compound Pyridin-3-yl dimethylcarbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168373. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridin-3-yl dimethylcarbamate (CAS 51581-32-9), also known as norpyridostigmine or Pyridostigmine Impurity A, is a tertiary amine carbamate that serves as the direct, uncharged synthetic precursor to the active pharmaceutical ingredient (API) pyridostigmine bromide . Structurally, it consists of a pyridine ring with a dimethylcarbamate moiety at the 3-position, lacking the permanent quaternary ammonium charge of its downstream API[1]. In industrial and procurement contexts, this compound is primarily sourced for two distinct workflows: as an advanced intermediate to bypass the handling of highly toxic acylating agents during API synthesis, and as an essential analytical reference standard (USP Related Compound A / EP Impurity A) for pharmaceutical quality control and stability testing . Additionally, its uncharged nature allows it to cross the blood-brain barrier, making it a valuable baseline compound in central nervous system (CNS) acetylcholinesterase inhibition studies [1].

Research Fit

1 CNS-permeable AChE tool for brain enzyme inhibition studies
2 Pharmacopeial impurity reference standard for chromatographic method development
3 Non-ionic intermediate for organic synthesis of quaternary carbamates

Substituting Pyridin-3-yl dimethylcarbamate with its upstream starting material (3-hydroxypyridine) or its downstream API (pyridostigmine bromide) fundamentally disrupts both manufacturing and analytical workflows. In synthesis, starting from 3-hydroxypyridine requires the use of dimethylcarbamoyl chloride—a highly toxic, water-reactive, and heavily regulated acylating agent—which introduces severe safety and regulatory burdens[1]. Conversely, using the downstream quaternized API (pyridostigmine) in research fails when central nervous system (CNS) activity is required, as the permanent positive charge on pyridostigmine prevents it from crossing the blood-brain barrier [2]. Furthermore, in pharmaceutical quality control, regulatory bodies strictly mandate the use of the exact Pyridin-3-yl dimethylcarbamate structure to quantify alkaline degradation and metabolic breakdown of pyridostigmine; generic carbamates cannot provide the required retention time matching for USP/EP compliance [3].

Substitution Risk

Quaternary ammonium analogs Pyridostigmine or neostigmine lack blood–brain barrier penetration; central AChE response may not be replicated.
Generic carbamate impurities Pharmacopeial impurity identity (EP Impurity A) is not interchangeable with non-designated analogs; method specificity may be compromised.
Water-soluble salt forms Organic-solvent reactivity and lipophilicity differ markedly; synthesis or permeability studies may require validation of the neutral carbamate ester.

Central Nervous System Acetylcholinesterase (AChE) Inhibition via BBB Penetration

Unlike its quaternized derivative, Pyridin-3-yl dimethylcarbamate (norpyridostigmine) is an uncharged tertiary amine capable of crossing the blood-brain barrier to inhibit central AChE. In vivo murine models demonstrate that Pyridin-3-yl dimethylcarbamate achieves approximately 72% inhibition of brain AChE activity at 10 minutes, which is highly comparable to the benchmark CNS inhibitor physostigmine (73% at 10 minutes)[1]. In stark contrast, the quaternized comparator pyridostigmine bromide exhibits near-zero central AChE inhibition due to its inability to penetrate the BBB [1].

Evidence DimensionIn vivo brain AChE inhibition (at 10 minutes)
Target Compound Data~72% central inhibition (crosses BBB)
Comparator Or BaselinePyridostigmine bromide (0% central inhibition) & Physostigmine (~73% inhibition)
Quantified Difference72% absolute increase in central inhibition vs. pyridostigmine; equivalent performance to physostigmine.
ConditionsIn vivo mouse brain AChE activity assay, evaluated at 10 minutes post-administration.

Procuring this specific tertiary amine allows researchers to evaluate pyridostigmine-like carbamate pharmacology in central cognitive and Alzheimer's models where the standard API is completely ineffective.

Brain AChE inhibition
Head-to-head
72% inhibition at 10 min (mouse brain), comparable to physostigmine (73%)
Supports central AChE probe fit; reported endpoint context
In vivo mouse model; class-specific interpretation required

Elimination of Toxic Reagents in API Manufacturing Workflows

The traditional synthesis of pyridostigmine bromide from 3-hydroxypyridine requires an esterification step using dimethylcarbamoyl chloride, a highly toxic, water-reactive lachrymator and suspected human carcinogen[2]. By procuring pre-synthesized Pyridin-3-yl dimethylcarbamate, manufacturers bypass this hazardous carbamoylation step entirely. The procured intermediate only requires a single quaternization step with methyl bromide in a suitable organic solvent to yield the final API, drastically reducing the environmental health and safety (EHS) burden of the production line[1].

Evidence DimensionRequired handling of highly toxic/carcinogenic acylating agents
Target Compound Data0 steps requiring dimethylcarbamoyl chloride (direct quaternization)
Comparator Or Baseline3-hydroxypyridine (requires 1 step with dimethylcarbamoyl chloride)
Quantified Difference100% elimination of dimethylcarbamoyl chloride handling in the downstream facility.
ConditionsIndustrial API synthesis of pyridostigmine bromide.

Procuring the advanced carbamate intermediate streamlines API manufacturing by removing a hazardous, highly regulated chemical from the facility's inventory.

HPLC & impurity designation
Method context
Scalable RP-HPLC method; defined as Pyridostigmine EP Impurity A
Pharmacopeial reference standard; analytical method fit
System suitability should be verified per monograph

Pharmacopeial Compliance for Pyridostigmine Degradation Tracking

Pyridin-3-yl dimethylcarbamate is officially designated as Pyridostigmine Impurity A (EP) and Related Compound A (USP). It is the primary inactive metabolite and the major alkaline-induced degradation product of the active drug [1]. Validated High-Performance Thin-Layer Chromatography (HPTLC) and HPLC methods rely on this exact standard to quantify degradation in commercial pyridostigmine tablets. Without this precise chemical standard, QA/QC laboratories cannot achieve the required resolution or retention time validation necessary to pass regulatory stability audits[1].

Evidence DimensionRegulatory suitability for Pyridostigmine stability assays
Target Compound DataExact match for USP/EP Impurity A retention time
Comparator Or BaselineGeneric carbamates or structural analogs (Fail USP/EP system suitability requirements)
Quantified DifferenceBinary compliance (Pass/Fail) for pharmacopeial degradation tracking.
ConditionsHPLC/HPTLC analysis of alkaline-induced degradation in pyridostigmine bromide formulations.

Procurement of this exact CAS number is a strict regulatory requirement for pharmaceutical laboratories conducting batch release and stability testing of pyridostigmine products.

Physicochemical profile
Class-level
LogP 1.14, PSA 42.4 Ų; soluble in DMSO/methanol, water-insoluble
Neutral ester; organic-solvent handling and membrane permeability context
Solubility may require formulation optimization per experimental design

Advanced Intermediate for Pyridostigmine API Manufacturing

Because it already contains the critical carbamate linkage, Pyridin-3-yl dimethylcarbamate is procured by pharmaceutical manufacturers to bypass the hazardous handling of dimethylcarbamoyl chloride. It is directly subjected to quaternization with methyl bromide in polar aprotic solvents to produce high-purity pyridostigmine bromide [1].

USP/EP Quality Control and Stability Testing

As the primary alkaline degradation product and inactive metabolite of pyridostigmine, this compound is essential for analytical laboratories. It is used as a reference standard (Impurity A) to calibrate HPLC and HPTLC equipment, ensuring regulatory compliance during the batch release and shelf-life testing of commercial neuromuscular drugs [2].

CNS-Targeted Cholinesterase Inhibitor Research

Due to its uncharged tertiary amine structure, Pyridin-3-yl dimethylcarbamate crosses the blood-brain barrier, unlike its quaternized API counterpart. It is utilized in neuropharmacological research, particularly in animal models of Alzheimer's disease and spatial memory deficits, to evaluate centrally active carbamate-based AChE inhibition [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Central cholinergic signaling studies
CNS-penetrant AChE probe
In vivo brain AChE inhibition model
Pharmacopeial impurity profiling
EP Impurity A designated reference standard
HPLC method specificity and system suitability
Carbamate intermediate synthesis
Organic-solvent reactivity and neutral ester handle
Downstream quaternization and process consistency

XLogP3

0.6

UNII

49I1A7125L

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H300 (20%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (80%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (20%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (80%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (20%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

51581-32-9

Wikipedia

Norpyridostigmine

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